3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, which include a methyl group, an octyl chain, and a pyrrolidinyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with enzymes and receptors. Its purine core is structurally similar to nucleotides, making it a candidate for studies on DNA and RNA interactions.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could lead to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
Target of Action
It is known that similar purine-2,6-dione-based compounds act as antagonists of the transient receptor potential ankyrin 1 (trpa1) channel and inhibitors of phosphodiesterases (pdes) 4b/7a .
Mode of Action
The compound’s interaction with its targets involves antagonism of the TRPA1 channel and inhibition of PDE4/7 . This dual action can lead to significant analgesic and anti-inflammatory activities .
Biochemical Pathways
The affected pathways primarily involve the TRPA1 channel and PDE4/7. The TRPA1 channel plays a crucial role in pain perception and inflammation, while PDE4/7 is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular processes .
Pharmacokinetics
One of the compounds evaluated in a study, which is likely to have similar structure and properties, showed a favorable pharmacokinetic profile in rats .
Result of Action
The molecular and cellular effects of the compound’s action involve the modulation of pain perception and inflammation. By antagonizing the TRPA1 channel and inhibiting PDE4/7, the compound can potentially alleviate pain and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, acylation, and cyclization reactions under controlled conditions. Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenine: A naturally occurring purine base found in DNA and RNA.
Uniqueness
“3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which confer distinct chemical and biological properties. Its octyl chain and pyrrolidinyl group differentiate it from other purine derivatives, potentially leading to novel applications and effects.
Properties
IUPAC Name |
3-methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-3-4-5-6-7-8-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-9-10-12-22/h3-13H2,1-2H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPSQSMPDDRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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